Product packaging for 5alpha-Androst-16-ene(Cat. No.:)

5alpha-Androst-16-ene

Cat. No.: B1244899
M. Wt: 258.4 g/mol
InChI Key: NXQOQNROJJFYCJ-UGCZWRCOSA-N
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Description

Contextualization as a Steroidal Compound in Biological Systems

5α-Androst-16-ene belongs to the androstane (B1237026) class of steroids, characterized by a four-ring carbon skeleton. It is an endogenous compound found in various mammalian species, including pigs and humans. wikipedia.orgsigmaaldrich.com As a steroid, it is derived from cholesterol and plays a role in a range of biological processes. Its chemical structure, specifically the double bond at the 16th carbon position, imparts unique properties that distinguish it from other androgens and steroids. The formal name for this compound is (5α)-androst-16-en-3-one, and it is also commonly known as androstenone. biomol.comscbt.com

Historical Perspectives on its Discovery and Early Research Themes

Androstenone was the first mammalian pheromone to be identified. wikipedia.orgebi.ac.uk Initial research largely centered on its prominent role in pigs. In boars, high concentrations of 5α-androst-16-en-3-one are present in the saliva and are responsible for eliciting the mating stance in sows in heat. wikipedia.orgebi.ac.uk This discovery spurred further investigation into its presence and potential functions in other mammals, including humans, where it is found in sweat and urine. biomol.com Early studies also focused on its metabolism, particularly in boar testes, to understand its biosynthesis and secretion. nih.govebi.ac.uk

Overview of its Multifaceted Roles in Mammalian Biology

The biological roles of 5α-androst-16-ene and its derivatives are diverse. Beyond its well-established function as a pheromone in pigs, research has explored its impact on behavior, neuroendocrine function, and metabolism. wikipedia.orgbiomol.com In humans, its effects are more subtle and are a subject of ongoing research. Studies have investigated its potential influence on social interactions, mood, and hormonal regulation. wikipedia.orgnih.gov For instance, its metabolite, 5α-androst-16-en-3α-ol (androstenol), has been shown to affect the pulsatile secretion of luteinizing hormone in women. oup.com Furthermore, androstenol (B1195071) acts as a positive allosteric modulator of the GABA-A receptor, suggesting neuroactive properties that could influence anxiety and mood. wikipedia.org The compound and its metabolites are also implicated in "boar taint," an unpleasant odor that can accumulate in the fat of some male pigs. ebi.ac.ukebi.ac.uk

Interactive Data Table: Key Derivatives of 5α-Androst-16-ene and their Primary Research Focus

Compound NamePrimary Research FocusKey Findings
5α-Androst-16-en-3-one (Androstenone)Pheromonal communication in pigs; "Boar taint"Induces mating behavior in sows; contributes to off-odor in pork. wikipedia.orgebi.ac.uk
5α-Androst-16-en-3α-ol (Androstenol)Human pheromone research; NeuroactivityMay influence menstrual synchrony; modulates GABA-A receptors. wikipedia.orgoup.com
5α-Androst-16-en-3β-olPheromonal communicationStereoisomer of androstenol, also found in humans and pigs. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H30 B1244899 5alpha-Androst-16-ene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H30

Molecular Weight

258.4 g/mol

IUPAC Name

(5R,8R,9S,10S,13R,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C19H30/c1-18-11-5-7-16(18)15-9-8-14-6-3-4-12-19(14,2)17(15)10-13-18/h5,11,14-17H,3-4,6-10,12-13H2,1-2H3/t14-,15+,16+,17+,18+,19+/m1/s1

InChI Key

NXQOQNROJJFYCJ-UGCZWRCOSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CC[C@@H]4[C@@]3(CCCC4)C

Canonical SMILES

CC12CCC3C(C1CC=C2)CCC4C3(CCCC4)C

Origin of Product

United States

Biosynthesis and Metabolic Pathways of 5α Androst 16 Ene

Endogenous Production in Specific Mammalian Tissues

The synthesis of 5α-androst-16-ene and related 16-androstene steroids is not uniform across all tissues or even all species. Production is highly compartmentalized, with specific glands and organs serving as primary sites of biosynthesis.

The testes, particularly the Leydig cells, are the principal site for the biosynthesis of 16-androstene steroids, including 5α-androst-16-en-3-one (androstenone), in species like boars and humans. researchgate.netebi.ac.uknih.gov In boar testis, the formation of 16-androstenes can be a preferential pathway over the production of other androgens like testosterone (B1683101). nih.gov Studies using minced boar testis tissue have shown significant conversion of precursors into 3α- and 3β-hydroxy-5α-androst-16-enes. nih.gov

The pathway in the testis begins with steroid precursors and involves several key intermediates. nih.govresearchgate.net In human testis homogenates, the 16-androstene precursor androsta-5,16-dien-3β-ol (androstadienol) has been identified as a major early metabolite of pregnenolone (B344588). researchgate.netnih.gov This suggests a significant diversion of the steroidogenic pathway towards 16-androstene production in human testes, similar to that observed in boars. researchgate.net However, a key difference is that while androstadienone can be formed, its subsequent reduction to androstenone by 5α-reductase activity is lacking in human testes, though the conversion is possible in other tissues expressing the necessary enzymes. researchgate.net

The adrenal glands also contribute to the production of 16-androstene steroids, although to a much lesser extent than the testes. nih.govnih.gov Research on boar tissue has demonstrated that while the adrenal glands can form 3α- and 3β-hydroxy-5α-androst-16-enes from progesterone (B1679170), the yields are considerably smaller than those obtained in testicular tissue. nih.gov The zona reticularis of the adrenal gland is a key site for the synthesis of androgen precursors, such as dehydroepiandrosterone (B1670201) (DHEA), which can be channeled into various steroidogenic pathways. nih.gov The co-localization of specific enzymes in this zone favors the production of C19 steroids, which are precursors for androgens and, by extension, 16-androstenes. nih.gov

Other glands, such as apocrine sweat glands and salivary glands, are also associated with 16-androstenes. nih.govresearchgate.net However, their role appears to be more in the metabolism, secretion, and potential interconversion of these steroids rather than primary synthesis from cholesterol. researchgate.netresearchgate.net For instance, 5α-androst-16-en-3-one is found in high concentrations in the saliva of male pigs, where it is transported from the blood after being produced in the testes. nih.govnih.gov

Significant variations in the production of 5α-androst-16-ene and its precursors exist between different tissues and species. The boar testis exhibits a particularly high capacity for synthesizing 16-androstenes. nih.gov For example, incubations of boar testis minces with progesterone yielded substantial amounts of 3α- and 3β-hydroxy-5α-androst-16-enes (1.7% and 10.3%, respectively, after 4 hours), whereas boar adrenal tissue produced much smaller quantities. nih.gov

In humans, the testis is also a primary site for the initial steps of 16-androstene synthesis, readily converting pregnenolone to androsta-5,16-dien-3β-ol. researchgate.netnih.gov However, the complete pathway to 5α-androst-16-en-3-one within the testis is limited due to a lack of 5α-reductase activity. researchgate.net This highlights a critical tissue-specific difference in the final metabolic steps between boars and humans. Furthermore, studies have shown that while human testicular homogenates readily produce the precursor androsta-5,16-dien-3β-ol, this does not occur in rat testicular tissue, indicating species-specific differences in the 16-ene pathway. researchgate.net

Table 1: Research Findings on Tissue-Specific Production of Androst-16-enes

TissueSpeciesPrecursor(s)Key Products FormedRelative Yield/SignificanceCitation
TestisBoarPregnenolone, Progesterone3α-hydroxy-5α-androst-16-ene, 3β-hydroxy-5α-androst-16-ene, Androsta-4,16-dien-3-one (B1221407)High yield; may be a preferential pathway. nih.gov
Adrenal GlandBoarProgesterone3α-hydroxy-5α-androst-16-ene, 3β-hydroxy-5α-androst-16-eneMuch smaller yields compared to testis. nih.gov
TestisHumanPregnenoloneAndrosta-5,16-dien-3β-ol, Androsta-4,16-dien-3-oneMajor early metabolite; lacks 5α-reductase for final conversion to androstenone. researchgate.netresearchgate.netnih.gov
TestisRatPregnenoloneN/A (No significant androst-16-ene (B99302) production)Demonstrates species-specific differences. researchgate.net

Adrenal and Glandular Contributions

Enzymatic Transformations and Precursor Utilization

The biosynthesis of 5α-androst-16-ene relies on the availability of C21 steroid precursors and the catalytic action of specific enzymes, most notably members of the cytochrome P450 superfamily.

Both pregnenolone and progesterone have been confirmed as foundational precursors for the biosynthesis of 5α-androst-16-ene derivatives. nih.gov The conversion pathway involves the cleavage of the side-chain from these C21 steroids. nih.gov Studies using radiolabeled pregnenolone in boar testis preparations showed it is metabolized to androsta-5,16-dien-3β-ol and 5α-androst-16-en-3β-ol. nih.gov The cofactor NADPH is essential for the formation of androsta-5,16-dien-3β-ol from pregnenolone. nih.gov

This intermediate, androsta-5,16-dien-3β-ol, can then be further transformed. In the presence of the cofactor NAD+, it is oxidized to androsta-4,16-dien-3-one, whereas the presence of NADPH promotes its reduction to 5α-androst-16-en-3β-ol. nih.gov An alternative biosynthetic route has also been proposed, suggesting that 5α-reduced C19 steroids (like 5α-androst-16-en-3-one) can be synthesized from pregnenolone and progesterone via 5α-reduced C21 steroid intermediates (e.g., 5α-pregnane-3,20-dione). nih.gov This pathway would bypass the commonly assumed obligatory intermediates of androsta-5,16-dien-3β-ol and androsta-4,16-dien-3-one. nih.gov

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that are critical for the metabolism of steroids. wikipedia.orgmdpi.com In the context of 16-androstene synthesis, Cytochrome P450 17A1 (CYP17A1) plays a pivotal and multifaceted role. nih.gov This enzyme possesses three distinct activities: 17α-hydroxylase activity, C17,20-lyase activity, and a specialized andien-β-synthase activity. nih.govmdpi.com

The andien-β-synthase activity of CYP17A1 is the key regulatory step that catalyzes the direct transformation of pregnenolone into the 16-androstene precursor, androsta-5,16-dien-3β-ol, without forming intermediate products. nih.govmdpi.comresearchgate.net The efficiency of this specific reaction is significantly influenced by another protein, cytochrome b5 (CYB5). nih.govnih.gov Studies have shown that increasing the ratio of cytochrome b5A to CYP17A1 enhances the andien-β-synthase activity, thereby promoting the pathway towards 16-androstene production. nih.gov Following the initial action of CYP17A1, other enzymes are required to complete the synthesis of 5α-androst-16-ene compounds. These include 3β-hydroxysteroid dehydrogenase (HSD3B), 5α-reductase (SRD5A), and aldo-keto reductases (AKR1C), which perform the subsequent conversion steps. wikipedia.orgresearchgate.netmdpi.com

Table 2: Key Enzymes in the Biosynthesis of 5α-Androst-16-ene and Related Compounds

EnzymePrecursor(s)Product(s)Function in PathwayCitation
Cytochrome P450 17A1 (CYP17A1)PregnenoloneAndrosta-5,16-dien-3β-olCatalyzes the key andien-β-synthase reaction to initiate the 16-androstene pathway. nih.govmdpi.com
Cytochrome b5 (CYB5A)--Acts as a cofactor that enhances the andien-β-synthase activity of CYP17A1. nih.govnih.gov
3β-Hydroxysteroid Dehydrogenase (HSD3B)Androsta-5,16-dien-3β-olAndrosta-4,16-dien-3-oneOxidizes the 3β-hydroxyl group and isomerizes the double bond. wikipedia.orgmdpi.com
5α-Reductase (SRD5A)Androsta-4,16-dien-3-one5α-Androst-16-en-3-one (Androstenone)Reduces the double bond at the C4-C5 position of the A ring. wikipedia.orgmdpi.com
3α-Hydroxysteroid Dehydrogenase / Aldo-keto reductase (AKR1C)5α-Androst-16-en-3-one5α-Androst-16-en-3α-ol (Androstenol)Reduces the 3-keto group to a 3α-hydroxyl group. wikipedia.orgmdpi.com

Involvement of Hydroxysteroid Dehydrogenases (HSDs) and 5α-Reductase

Metabolite Identification and Characterization

The metabolism of 5α-androst-16-ene results in a variety of derivatives, primarily through hydroxylation and conjugation reactions.

Formation of Hydroxylated Derivatives

Incubation of 5α-androst-16-en-3-one in boar testis homogenates leads to the formation of its 3α- and 3β-hydroxy derivatives: 5α-androst-16-en-3α-ol and 5α-androst-16-en-3β-ol. nih.gov In pig liver microsomes, androstenone is primarily reduced to β-androstenol (5α-androst-16-en-3β-ol) using NADH as a cofactor. nih.gov Studies with primary cultured pig hepatocytes have also identified 3β-hydroxy-5α-androst-16-ene as a metabolite of androstenone. plos.org

Conjugation Pathways: Sulphate and Glucosiduronate Formation

Conjugation with sulphate and glucuronic acid represents a major pathway for the metabolism and excretion of 5α-androst-16-ene and its derivatives. In vivo studies in boars have shown that after infusion of radiolabeled 5α-androst-16-en-3-one, the urine contains labeled 5α-androst-16-en-3β-ol conjugated as both glucuronide and sulphate. nih.gov Free androst-16-enes are found in very small amounts in the urine. nih.gov

In primary cultured pig hepatocytes, androstenone is metabolized to 5α-androst-16-en-3β-ol, which then forms a glucuronide conjugate. researchgate.net Furthermore, 5α-androst-16-en-3α-ol has been identified as a glucuronide conjugate in human axillary sweat, suggesting this is a key water-soluble precursor for its release. researchgate.net The release of the active steroid can then be mediated by β-glucuronidase activity from skin bacteria. researchgate.net

In Vitro and Ex Vivo Metabolic Models

Various in vitro and ex vivo models have been employed to study the metabolism of 5α-androst-16-ene. Boar testis minces and homogenates have been instrumental in elucidating the biosynthetic pathways from precursors like pregnenolone and progesterone. nih.govnih.gov These studies have demonstrated the formation of 3α- and 3β-hydroxy-5α-androst-16-enes. nih.gov

Primary cultures of pig hepatocytes have been used to investigate the hepatic metabolism of androstenone, confirming its conversion to hydroxylated metabolites and their subsequent conjugation. researchgate.netplos.org Liver microsomes from different pig breeds have also been utilized to compare metabolic rates and enzyme expression levels. nih.gov Additionally, human testicular homogenates have been incubated with various steroid precursors to study the synthesis of androst-16-enes, highlighting the formation of androsta-5,16-dien-3β-ol as a major metabolite of pregnenolone. nih.gov

The following table presents findings from various metabolic models:

Model SystemPrecursor/SubstrateKey Metabolites IdentifiedReference
Boar Testis MincesProgesterone3α-hydroxy-5α-androst-16-ene, 3β-hydroxy-5α-androst-16-ene nih.gov
Boar Testis HomogenatesPregnenoloneAndrosta-5,16-dien-3β-ol, 5α-androst-16-en-3β-ol nih.gov
Human Testis HomogenatesPregnenoloneAndrosta-5,16-dien-3β-ol, Androsta-4,16-dien-3-one nih.gov
Pig Liver MicrosomesAndrostenoneβ-androstenol (5α-androst-16-en-3β-ol) nih.gov
Primary Pig HepatocytesAndrostenone3β-hydroxy-5α-androst-16-ene, Androstenone glucuronide researchgate.netplos.org

Microbial Biotransformation in Biological Environments

Microorganisms play a significant role in the transformation of 5α-androst-16-ene and its precursors, particularly in environments like the human axilla. Axillary bacteria are capable of metabolizing endogenous steroid sulphates, such as dehydroepiandrosterone sulphate (DHEAS) and androsterone (B159326) sulphate, to produce odorous 16-unsaturated steroids. researchgate.net

Specifically, certain strains of Corynebacterium and Staphylococcus have been shown to convert steroid sulphates into free steroids, which are then further metabolized. researchgate.net For example, Staphylococcus hominis/epidermidis can convert androsterone sulphate into androsterone and subsequently to 5α-androst-16-en-3-one. researchgate.net Similarly, the sulphate of 5α-androst-16-en-3β-ol can be metabolized by Coryneform bacteria into the odorous steroid 5α-androst-16-en-3-one. researchgate.net

Role of Specific Bacterial Species in Steroid Metabolism

The metabolism of steroids is not limited to endogenous enzymatic pathways within an organism; microbial populations, particularly those residing on the skin, play a crucial role in the biotransformation of steroid precursors. Axillary bacteria, for instance, are known to metabolize compounds found in sweat to produce a range of volatile molecules, including the 16-androstene steroids.

Research has identified several bacterial species that are implicated in the metabolism of steroids related to 5α-Androst-16-ene. Notably, aerobic corynebacteria, and specifically Corynebacterium xerosis, have been shown to be significant contributors to the generation of odorous steroids in the human axilla. wikipedia.orgnih.gov Studies have demonstrated that these bacteria can convert odorless steroid precursors secreted by the apocrine glands into more potent and odorous compounds. wikipedia.orgnih.gov For example, Corynebacterium species are efficient in transforming androsta-5,16-dien-3β-ol to the malodorous steroid androsta-4,16-dien-3-one. researchgate.netwiley.com

In addition to Corynebacterium, species from the genus Staphylococcus, such as Staphylococcus haemolyticus and Staphylococcus epidermidis, are also involved in steroid metabolism, although their impact on the production of certain malodorous steroids may be different from that of corynebacteria. bioscientifica.comscience.gov For instance, some studies suggest that Staphylococcus species are primarily involved in the production of certain odorants from precursors in sweat. bioscientifica.com The interplay between different bacterial species in the human axilla appears to be necessary for the efficient biotransformation of these steroid precursors. wiley.com

A model for the generation of 5α-androst-16-en-3-one (androstenone) has been developed using the metabolism of Corynebacterium xerosis. science.gov This model has been instrumental in studying the microbial pathways leading to the formation of this volatile steroid. science.gov The generation of androstenone was found to be inhibited by certain plant extracts, not through a bactericidal effect, but by inhibiting the metabolic pathway within C. xerosis. science.gov

The following table summarizes the key bacterial species involved in the metabolism of steroids related to 5α-Androst-16-ene and their observed activities.

Bacterial SpeciesPrecursor MetabolizedProduct(s)Key Findings
Corynebacterium xerosisAndrosterone sulphate5α-Androst-16-en-3-one (Androstenone)Key organism in generating androstenone from precursors in body secretions. wikipedia.orgscience.gov
Corynebacterium spp.Androsta-5,16-dien-3β-olAndrosta-4,16-dien-3-one and other 16-androstene metabolitesEfficient in transforming odorless precursors to odorous steroids. researchgate.netwiley.com
Staphylococcus hominis/epidermidisAndrosterone sulphate5α-Androst-16-en-3-one and other steroidsDemonstrates sulphatase activity and contributes to the pool of odorous steroids. researchgate.net
Micrococcaceae spp.Androstadienol and AndrostadienoneAndrostenone and Androstenol (B1195071)Involved in the conversion of odorless precursors to odorous steroids in women. wikipedia.org

Enzymatic Mechanisms of Microbial Conversion

The biotransformation of steroid precursors by bacteria is mediated by a variety of enzymes that catalyze specific reactions. The conversion of these precursors into 5α-Androst-16-ene and related compounds involves key enzymatic steps such as oxidation, reduction, and isomerization.

A crucial enzyme in the formation of 5α-Androst-16-ene is 5α-reductase (or 3-oxo-5α-steroid 4-dehydrogenase). This enzyme catalyzes the reduction of the double bond at the C4-C5 position of a 3-oxo-Δ4-steroid precursor, such as androsta-4,16-dien-3-one, to yield the corresponding 5α-reduced steroid, which is 5α-androst-16-en-3-one. wikipedia.org While the activity of 5α-reductase has been well-characterized in mammals, its presence and role in axillary bacteria are also proposed to be critical for the production of 5α-androstenes. wiley.com For example, a bacterial 3-oxo-5α-steroid 4-dehydrogenase has been characterized from Comamonas testosteroni. oup.commicrochemlab.com

Another key class of enzymes involved is the hydroxysteroid dehydrogenases (HSDs) . These enzymes are responsible for the interconversion of hydroxyl and keto groups on the steroid nucleus. For instance, 3β-hydroxysteroid dehydrogenase (3β-HSD) catalyzes the oxidation of a 3β-hydroxyl group to a 3-keto group. This enzyme is responsible for the conversion of androstadienol to androstadienone. wikipedia.org Subsequently, a 3-ketosteroid reductase can reduce the 3-keto group of androstenone to form 3α-androstenol or 3β-androstenol. wikipedia.org The stereospecificity of these enzymes is important, as the resulting configuration of the hydroxyl group can significantly impact the odor of the steroid. wiley.com

Oxidation: The 3β-hydroxyl group of androsta-5,16-dien-3β-ol is oxidized by a 3β-HSD to form androsta-5,16-dien-3-one.

Isomerization: A steroid-Δ5-isomerase then converts androsta-5,16-dien-3-one to androsta-4,16-dien-3-one.

Reduction: Finally, a 5α-reductase reduces the C4-C5 double bond of androsta-4,16-dien-3-one to produce 5α-androst-16-en-3-one.

The following table details the key enzymes and their roles in the microbial metabolism of steroids related to 5α-Androst-16-ene.

EnzymeEC Number (if available)Reaction CatalyzedRole in Microbial Metabolism
3-oxo-5α-steroid 4-dehydrogenase (5α-reductase)EC 1.3.99.53-oxo-Δ4-steroid + AH2 → 3-oxo-5α-steroid + AReduces the C4-C5 double bond of precursors like androsta-4,16-dien-3-one to form 5α-androst-16-en-3-one. wikipedia.orgoup.com
3β-hydroxysteroid dehydrogenase (3β-HSD)EC 1.1.1.513β-hydroxy-Δ5-steroid + NAD+ → 3-oxo-Δ5-steroid + NADH + H+Oxidizes the 3β-hydroxyl group of precursors like androstadienol to the corresponding 3-keto steroid. wikipedia.org
Steroid Δ-isomeraseEC 5.3.3.13-oxo-Δ5-steroid → 3-oxo-Δ4-steroidIsomerizes the double bond from the C5-C6 position to the C4-C5 position. wiley.com
3-ketosteroid reductase-3-oxo-steroid + NAD(P)H + H+ → 3-hydroxy-steroid + NAD(P)+Reduces the 3-keto group of 5α-androst-16-en-3-one to form the corresponding 3-hydroxy steroids (androstenols). wikipedia.org

Biological Roles and Signaling Mechanisms of 5α Androst 16 Ene

Role in Mammalian Chemosignaling and Interspecific Communication

5α-Androst-16-ene and its related compounds, such as 5α-androst-16-en-3-one (androstenone) and 5α-androst-16-en-3α-ol (androstenol), are well-established as key players in mammalian chemical communication. These volatile steroids act as pheromones, influencing the physiology and behavior of other animals of the same species.

Pheromonal Functions in Non-Human Mammals (e.g., Porcine and Mouse Deer)

In pigs, 5α-Androst-16-ene derivatives are quintessential pheromones. nih.gov Boar saliva contains high concentrations of androstenone and androstenol (B1195071). nih.gov When a boar is sexually aroused, it produces copious amounts of saliva, which foams at the mouth and disperses these volatile compounds into the air. nih.gov These pheromones are crucial for signaling male presence and reproductive readiness to sows. nih.gov The presence of these compounds is also linked to sexual maturity in boars.

Recent studies have also identified androstenone and androstenol in the feces of both male and female Indian mouse deer (Moschiola indica). preprints.orgresearchgate.net This discovery suggests a potential role for these compounds in the reproductive activities of this species as well. mdpi.com The synthesis of these pheromones in mouse deer involves the enzyme CYP17A1, which converts pregnenolone (B344588) to 5,16-androstadien-3β-ol, a precursor for androstenone and androstenol. preprints.orgmdpi.comsmolecule.com

Influence on Reproductive and Social Behaviors in Animal Models

The primary and most well-documented behavioral effect of 5α-Androst-16-ene pheromones is in porcine reproduction. Exposure to androstenone and androstenol induces a specific mating posture in receptive sows, known as the "standing response" or lordosis, which is necessary for mounting by the boar. nih.govnih.gov This action classifies them as releaser pheromones, as they trigger an immediate and specific behavioral response. nih.gov Furthermore, these "boar pheromones" can accelerate the onset of puberty in female pigs, an effect termed the "boar effect". mdpi.com

In addition to direct reproductive behaviors, these compounds may also influence social interactions. While the effects on social behaviors are less defined than reproductive responses, the presence of these pheromones can signal dominance and impact social hierarchies within groups of animals.

Olfactory Perception and Receptor Binding in Animal Olfactory Systems

The perception of 5α-Androst-16-ene and its derivatives is mediated by the olfactory system. In mammals, this involves two primary organs: the main olfactory epithelium (OE) and the vomeronasal organ (VNO). bioone.org While the OE is traditionally associated with general odors, and the VNO with pheromones, recent evidence suggests that the main olfactory system also plays a significant role in detecting pheromonal cues. bioone.org

In sows, specific olfactory receptors for androstenone and androstenol have been identified in the nasal mucosa. nih.gov Binding studies have shown that these receptors have a high affinity for both androstenone and androstenol, suggesting they may share the same receptor. nih.gov The binding of these pheromones to their receptors initiates a cascade of neural signals that are transmitted to the brain, ultimately leading to the observed behavioral responses. nih.gov Research has identified pig OR7D4 as a key olfactory receptor that shows a sensitive and increasing response to rising concentrations of androstenone. mdpi.com

Interactive Table: Olfactory Receptor Binding of 5α-Androst-16-ene Derivatives in Sows

CompoundBinding Affinity Constant (Ka)Molar Concentration of Binding Sites (n[M])
5α-androst-16-en-3-one~8.3 x 10⁸ M⁻¹~3.3 pmol/mg protein
5α-androst-16-en-3α-ol~8.4 x 10⁸ M⁻¹~3.7 pmol/mg protein

This table summarizes the high-affinity binding of boar pheromones to receptors in the sow olfactory mucosa. nih.gov

Neurosteroid Activity and Receptor Interactions

Beyond their role as pheromones, certain derivatives of 5α-Androst-16-ene also exhibit neurosteroid activity, directly modulating neuronal function in the brain.

Modulation of Neurotransmitter Receptors (e.g., GABAA Receptors)

Androstenol (5α-androst-16-en-3α-ol) has been identified as a positive allosteric modulator of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. medchemexpress.comresearchgate.net This modulation is similar to the action of other endogenous neurosteroids. researchgate.net Androstenol enhances the currents activated by GABA in primary mouse cerebellar granule cells and in HEK293 cells expressing specific human GABA-A receptor subunits. researchgate.netcaymanchem.com This potentiation of GABAergic transmission can lead to anxiolytic-like and anticonvulsant effects, as demonstrated in mouse models where androstenol increased time spent in the open arms of an elevated plus maze and protected against induced seizures. medchemexpress.comcaymanchem.com

Interactive Table: Effects of Androstenol on GABA-A Receptors

Experimental ModelEffectConcentration/Dose
Primary mouse cerebellar granule cellsEnhances GABA-activated currentsEC₅₀ = 0.4 µM
HEK293 cells (human α₁β₂γ₂ & α₂β₂γ₂ subunits)Increases amplitude of GABA-activated currents0.1-1 µM
Mice (forced swim test)Decreases immobility time5-10 mg/kg
Mice (elevated plus maze)Anxiolytic-like activity30-50 mg/kg
Mice (pentylenetetrazole-induced seizures)Anticonvulsant effectED₅₀ = 48.9 mg/kg
Mice (electroshock-induced seizures)Anticonvulsant effectED₅₀ = 21.9 mg/kg

This table details the neuroactive properties of androstenol through its modulation of GABA-A receptors. researchgate.netcaymanchem.com

Interaction with Nuclear Orphan Receptors (e.g., CAR, PXR)

5α-Androst-16-ene derivatives can also interact with nuclear orphan receptors, which are transcription factors involved in the metabolism of xenobiotics and endogenous compounds. Specifically, androstenol has been shown to bind to the constitutive androstane (B1237026) receptor (CAR; NR1I3). mdpi.com This binding acts as an inverse agonist, suppressing the basal activity of CAR. mdpi.comfrontierspartnerships.org

The pregnane (B1235032) X receptor (PXR; NR1I2), which shares structural similarities with CAR, is another nuclear receptor that can be modulated by steroids. mdpi.com The activation of CAR and PXR can influence the expression of genes involved in steroidogenesis. uoguelph.ca For example, activation of CAR or PXR in Leydig cells has been shown to decrease the production of sex steroids while increasing the synthesis of 16-androstene steroids. uoguelph.ca In contrast, androstenol shows weak inverse agonism for human CAR and does not significantly compete with CAR activators at lower concentrations. mdpi.com

Stereospecificity of Receptor Binding

The binding of 5α-androst-16-ene derivatives to their receptors is characterized by a high degree of stereospecificity. Research on the olfactory receptors in the sow nasal mucosa provides clear evidence for this specificity. Studies have demonstrated the presence of specific receptors for the pheromones 5α-androst-16-en-3-one and 5α-androst-16-en-3α-ol. nih.gov

Analysis of the binding kinetics for 5α-androst-16-en-3-one revealed a high affinity constant (Ka) of approximately 8.3 x 10⁸ M⁻¹ and a molar concentration of binding sites of about 3.3 pmol/mg of protein. nih.gov Remarkably, nearly identical values were obtained for 5α-androst-16-en-3α-ol, with a Ka of 8.4 x 10⁸ M⁻¹ and a binding site concentration of 3.7 pmol/mg of protein. nih.gov This suggests that both the ketone (3-one) and the alcohol (3α-ol) forms of the steroid bind to the same receptor with equally high affinity. nih.gov

The specificity of this receptor is further highlighted by competitive binding assays. The steroid 17β-hydroxy-5α-androstan-3-one, which is structurally similar to 5α-androst-16-en-3-one but lacks the characteristic odor, showed only low-affinity, non-specific binding. nih.gov This indicates that the structural conformation, particularly in ring D of the steroid nucleus, is critical for high-affinity binding to the sow olfactory receptors. nih.gov Furthermore, the 3β-epimer of androstenol does not exhibit the same modulatory effects as the 3α-epimer, underscoring the strict stereochemical requirements for receptor interaction. researchgate.net

Transcriptional and Gene Expression Modulation

5α-Androst-16-ene and its metabolites can significantly influence the expression of various genes by interacting with nuclear receptors. These receptors act as ligand-activated transcription factors that regulate complex gene networks.

Regulation of Cytochrome P450 Drug-Metabolizing Enzymes

Metabolites of 5α-androst-16-ene, such as 5α-androst-16-en-3α-ol (androstenol), have been shown to modulate gene expression through the nuclear orphan receptors, pregnane X receptor (PXR) and constitutive androstane receptor (CAR). researchgate.netmdpi.com These receptors are key regulators of xenobiotic metabolism, controlling the transcription of genes encoding drug-metabolizing enzymes, including those in the Cytochrome P450 (CYP) superfamily. nih.govnih.gov

For instance, PXR activation leads to the enhanced metabolism and elimination of various compounds. nih.gov Both human and mouse PXR can be activated by androstane steroids. nih.gov Specifically, androstenol has been identified as an inverse agonist of CAR, repressing its constitutive activity in cell-based assays. nih.govnih.gov The activation of PXR and CAR by steroids like androstenol can lead to the induction of CYP enzymes such as CYP3A4 and CYP2B6. nih.govunco.edu Studies have shown that PXR activators can induce the promoter activity of CYP3A4 and CYP2B6, suggesting a direct regulatory link. unco.edu

Table 1: Interaction of 5α-Androst-16-ene Derivatives with Nuclear Receptors
CompoundReceptorEffectRegulated Enzyme (Example)Reference
5α-androst-16-en-3α-ol (Androstenol)PXRActivationCYP3A4 researchgate.netnih.gov
5α-androst-16-en-3α-ol (Androstenol)CARInverse AgonistCYP2B6 nih.govnih.gov
5α-androstan-3α-olPXRAgonistCYP3A4 nih.gov
5α-androstan-3α-olCARInverse AgonistCYP2B6 nih.gov

Impact on Steroidogenic Enzyme Gene Expression (e.g., 17βHSD7)

The expression of genes encoding steroidogenic enzymes can also be regulated by 5α-androst-16-ene derivatives. A notable example is the effect of 5α-androst-16-en-3-one (androstenone) on the gene expression of 17β-hydroxysteroid dehydrogenase type 7 (17βHSD7). researchgate.netnih.govnih.gov This enzyme is abundantly expressed in the liver and is involved in steroid metabolism. researchgate.netnih.gov

Studies using human liver cancer cells (HepG2) and primary cultured pig hepatocytes have demonstrated that androstenone can regulate 17βHSD7 gene expression. researchgate.netnih.govnih.govnih.gov This regulation was found to be dependent on both the concentration of the steroid and the species being studied, indicating a complex and specific modulatory role. researchgate.netnih.gov Although 17βHSD7 was investigated for its potential role in androstenone metabolism, inhibition studies showed it is not the key enzyme responsible for this process in porcine liver cells. researchgate.net However, the ability of androstenone to modulate its gene expression points to a feedback mechanism or a broader regulatory function within the steroid metabolic network. researchgate.netresearchgate.net

Pathways of Intracellular Signaling Transduction

The biological effects of 5α-androst-16-ene are mediated through distinct intracellular signaling pathways. One primary pathway involves the nuclear receptors PXR and CAR. Upon binding by a ligand such as an androstane steroid, PXR, which is typically held in the cytoplasm, translocates into the nucleus. nih.gov Inside the nucleus, it forms a heterodimer with the retinoid X receptor (RXR). This PXR/RXR complex then binds to specific DNA sequences, known as response elements, in the promoter regions of target genes, thereby activating their transcription. nih.gov This pathway is a classic example of ligand-dependent gene regulation.

Advanced Analytical Methodologies for 5α Androst 16 Ene Research

Quantitative and Qualitative Detection Techniques in Biological Matrices

A variety of analytical methods have been developed and applied to detect and quantify 5α-androst-16-ene, also known as androstenone, in complex biological matrices such as plasma, adipose tissue, saliva, urine, and semen. researchgate.netchemicalbook.comoup.com The choice of technique often depends on the required sensitivity, specificity, and the nature of the biological sample.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of 5α-androst-16-ene. nih.gov Its high specificity makes it a preferred method, particularly in olfactory research where the compound's volatility is a key factor. In such studies, headspace sampling or solid-phase microextraction (SPME) may be employed to minimize degradation of the analyte.

GC-MS has been instrumental in studying the biosynthesis of 5α-androst-16-ene. For instance, it has been used to identify metabolites after incubating homogenates of human testis with various precursors. nih.gov In these experiments, selective ion monitoring (SIM) is often used to enhance sensitivity and specificity by tracking characteristic ions of the target analytes and their internal standards. nih.govresearchgate.net Quantification is typically achieved by creating calibration curves with authentic steroid standards. nih.gov

Research has also utilized GC-MS to identify and quantify 5α-androst-16-ene and its related C19 steroids in human semen. nih.gov This involves derivatization of the steroids, such as converting hydroxyl groups to tert-butyldimethylsilyl or trimethylsilyl (B98337) ethers, to improve their chromatographic behavior and mass spectrometric detection. nih.gov

Interactive Table: GC-MS Applications in 5α-Androst-16-ene Research

Application AreaBiological MatrixKey FindingsCitation
Biosynthesis StudiesHuman Testis HomogenatesFormation of 5α-androst-16-en-3-one from androstadienol was observed. nih.gov
Olfactory ResearchNot SpecifiedPreferred for its specificity; often used with headspace sampling or SPME.
Semen AnalysisHuman SemenIdentified 5α-androst-16-en-3-one at concentrations of 0.7-0.9 ng/ml. nih.gov
Saliva AnalysisBoar SalivaDetermined levels of 5α-androst-16-en-3-one and its metabolites. researchgate.net

High-Performance Liquid Chromatography (HPLC) Integration

High-performance liquid chromatography (HPLC) is another valuable tool in the analysis of steroids, including 5α-androst-16-ene and its metabolites. eku.edu HPLC is often used as a cleanup step in sample preparation before analysis by other methods like GC-MS. nih.gov For example, a method for determining the carbon isotope ratios of endogenous urinary steroids uses consecutive HPLC cleanup of both underivatized and acetylated steroids to isolate multiple analytes, including 5α-androst-16-en-3β-ol, from a single urine sample. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a sensitive and reproducible method for the quantification of 5α-androst-16-ene in biological matrices like porcine plasma. researchgate.netslu.se This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

A developed LC-MS/MS method for analyzing androstenone in porcine plasma utilized a C18 reversed-phase column for separation and an API 5000 Triple Quadrupole mass spectrometer with a positive electrospray ionization interface operating in the multiple reaction monitoring (MRM) mode. researchgate.netslu.se This method demonstrated a limit of detection (LOD) of 1.0 ng/mL and a limit of quantification (LOQ) of 3.3 ng/mL in plasma. researchgate.netslu.se The use of an internal standard, such as androstanone, is crucial for accurate quantification. researchgate.netslu.se

Furthermore, LC-MS/MS has been employed for the simultaneous determination of 5α-androst-16-en-3-one, indole, and skatole in pig fat samples, which are all compounds related to boar taint. nih.gov

Immunological Assays (e.g., Enzyme Immunoassay)

Immunological assays, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), offer high sensitivity for detecting trace concentrations of 5α-androst-16-ene. RIA has been a foundational method for detecting this compound in porcine adipose tissue and plasma. cambridge.orgthegoodscentscompany.com

More recently, enzyme immunoassays (EIA) have been developed to provide non-invasive methods for detecting and quantifying androstenone. nih.gov One such EIA was developed to measure 5α-androst-16-en-3-one in the feces and urine of pigs. nih.gov This involved producing a group-specific polyclonal antibody against androstenone. nih.gov These assays are valuable for monitoring steroid levels without the need for invasive procedures like blood sampling or tissue biopsy. nih.gov An improved microtiter EIA has also been developed for measuring 5α-androst-16-en-3-one in the blood plasma of pigs. thegoodscentscompany.comresearchgate.net

Specialized Spectroscopic Methods (e.g., FT-IR)

Specialized spectroscopic methods like Fourier-Transform Infrared Spectroscopy (FT-IR) can be used in conjunction with chromatographic techniques to provide additional structural information and aid in the discrimination of regioisomeric compounds. eku.edu While not a primary quantitative tool for trace analysis in biological matrices, FT-IR can be used to generate analytical profiles of compounds and help to differentiate between isomers that may have very similar mass spectra. eku.edueku.edu

Chromatographic Resolution and Isomeric Discrimination

A significant analytical challenge in 5α-androst-16-ene research is the presence of numerous isomers, which have the same molecular formula and mass but differ in their structural arrangement. eku.edumdpi.com These isomers can have different biological activities, making their individual separation and identification crucial. tofwerk.com

Chromatographic techniques are essential for resolving these isomers. Gas chromatography, particularly with chiral stationary phases, can be used to separate enantiomers, which are mirror-image isomers. mdpi.com However, GC has limitations, including the potential for racemization and decomposition of the stationary phase at high temperatures. mdpi.com

High-resolution gas chromatography combined with continuous fraction collection has been shown to be effective in separating, purifying, and enriching isomers in complex mixtures. acs.org This allows for subsequent analysis of the individual isomers by techniques like nuclear magnetic resonance (NMR) spectroscopy to confirm their structures. acs.org

The development of analytical procedures that can effectively discriminate between isomers is critical, for example, in doping control, where the presence of a specific isomer can indicate the use of a prohibited substance. researchgate.net

Optimization of Separation Techniques for Regioisomers

The accurate quantification of 5α-androst-16-ene and its metabolites is heavily reliant on high-resolution separation techniques, primarily gas chromatography (GC) and liquid chromatography (LC). researchgate.netunil.chresearchgate.net The structural similarity among steroid isomers, such as the 3α- and 3β-hydroxy regioisomers of 5α-androst-16-ene, presents a significant analytical challenge. mdpi.com Researchers have optimized GC methods by employing different column polarities and temperature programs to achieve baseline separation. researchgate.net For instance, the use of two distinct gas-liquid chromatography (g.l.c.) conditions has been employed to confirm the accuracy of estimations. researchgate.net

More recent advancements include the application of ultra-high performance liquid chromatography (UHPLC), which offers superior resolution and faster analysis times compared to conventional LC. unil.ch UHPLC systems are particularly effective when targeting a wide range of steroidal agents, including derivatives of 5α-androst-16-ene. unil.ch Furthermore, sample preparation techniques like supercritical fluid extraction (SFE) have been fine-tuned to enable a more selective extraction of the target analytes from complex matrices like adipose tissue, which enhances the performance of subsequent chromatographic analysis. researchgate.net

Table 1: Chromatographic Techniques for 5α-Androst-16-ene Compound Separation

Technique Description Application Example Source
Gas Chromatography (GC) A common technique used to separate volatile compounds. Used with different conditions to confirm the accuracy of 5α-androst-16-en-3-one estimation in fat. researchgate.net researchgate.net
Thin-Layer Chromatography (TLC) A simple and rapid separation technique. Used as a clean-up step before gas-liquid chromatography. researchgate.net researchgate.net
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO2) for extraction. Optimized for selective extraction of 5α-androst-16-en-3-one from fat samples before GC-MS analysis. researchgate.net researchgate.net
Ultra-High Performance Liquid Chromatography (UHPLC) An advanced form of LC providing better resolution and speed. Applied for the separation of 40 steroidal agents, including relevant 5α-androst-16-ene derivatives. unil.ch unil.ch

Enhanced Specificity and Selectivity in Detection

Following chromatographic separation, highly specific and selective detection methods are paramount. Mass spectrometry (MS) is the cornerstone of modern analytical strategies for 5α-androst-16-ene research. researchgate.net Techniques such as gas chromatography-mass spectrometry (GC-MS) operating in selected ion monitoring (SIM) mode allow for the selective detection and quantification of target analytes by monitoring specific fragment ions, thereby improving the signal-to-noise ratio and lowering detection limits. researchgate.net

For even greater specificity, tandem mass spectrometry (MS/MS) is widely employed. researchgate.netnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems, such as those using a triple quadrupole mass spectrometer, operate in multiple reaction monitoring (MRM) mode. researchgate.net This approach provides two stages of mass filtering, significantly enhancing selectivity and reducing matrix interference. researchgate.net High-resolution mass spectrometry (HRMS) platforms, including Quadrupole/Time-of-Flight (Q/TOF) and Orbitrap mass analyzers, offer exceptional mass accuracy, further improving confidence in compound identification. unil.chre-place.be Innovative, high-throughput techniques like Laser Diode Thermal Desorption (LDTD-MS/MS) and Rapid Evaporative Ionization Mass Spectrometry (REIMS) have also been developed for rapid screening purposes. nih.govre-place.beuliege.be

Table 2: Advanced Mass Spectrometry Detection Methods

Method Principle Advantage Source
GC-MS (SIM) Gas chromatography coupled with mass spectrometry, monitoring specific ions. High selectivity and sensitivity for target compounds. researchgate.net researchgate.net
LC-MS/MS (MRM) Liquid chromatography with tandem mass spectrometry, monitoring specific precursor-product ion transitions. Excellent specificity and robustness, minimizing matrix effects. researchgate.netresearchgate.net researchgate.netresearchgate.net
HRMS (Q/TOF, Orbitrap) High-resolution mass spectrometry providing highly accurate mass measurements. Increases confidence in identification and can be used for untargeted screening. unil.chre-place.be unil.chre-place.be
LDTD-MS/MS Laser Diode Thermal Desorption coupled with MS/MS. High-throughput analysis, with analysis times of less than 10 seconds per sample. nih.govuliege.be nih.govuliege.be
REIMS Rapid Evaporative Ionization Mass Spectrometry. Enables rapid, untargeted screening of samples with minimal preparation. re-place.be re-place.be

Method Validation and Inter-laboratory Comparisons

To ensure that analytical results are reliable and comparable across different studies and laboratories, rigorous method validation and the development of standardized protocols are essential. researchgate.net

Development of Robust Quantification Protocols

A robust quantification protocol is one that has been thoroughly validated for key performance characteristics. This includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For the analysis of 5α-androst-16-en-3-one, methods have been developed with defined limits of quantification, for example, at 0.1 µg/g of fat, and limits of detection as low as 0.05 µg/g. researchgate.netnih.gov Validation procedures involve confirming the accuracy by comparing results against other established methods and performing regression analysis. researchgate.net A strong correlation, such as a regression function of y = 0.97x + 0.06, indicates a high degree of accuracy. researchgate.net Furthermore, the robustness of a method can be confirmed through cross-validation studies and statistical tests like CV-ANOVA. researchgate.netre-place.be Despite these advancements, a recognized need persists for the continued harmonization and standardization of methodologies to ensure consistency in the quantification of these compounds. researchgate.net

Table 3: Reported Performance Characteristics for 5α-Androst-16-en-3-one Quantification

Parameter Reported Value Matrix Analytical Method Source
Limit of Detection (LOD) 0.05 µg/g Fat SFE/GC-MS researchgate.net
Limit of Detection (LOD) 0.05 µg/g Fat LDTD-MS/MS nih.gov
Limit of Quantification (LOQ) 0.1 µg/g Fat LDTD-MS/MS nih.gov
Accuracy (Regression) y = 0.97x + 0.06 Fat GC researchgate.net
Correlation (r²) 0.93 Fat Biosensor vs. GC nih.gov

Application of Stable Isotope Dilution Analysis

Stable Isotope Dilution Analysis (SIDA) is considered a gold-standard technique for quantitative analysis due to its high accuracy and precision. researchgate.net This method involves adding a known amount of a stable isotope-labeled version of the target analyte (e.g., deuterium-labeled) to the sample at the beginning of the analytical process. researchgate.netresearchgate.net These isotopically labeled compounds, such as androstenone-d3 or 5α-androst-16-en-3-one-6,6-d2, serve as ideal internal standards because they have nearly identical chemical and physical properties to the native analyte. researchgate.netresearchgate.net

The use of SIDA effectively compensates for analyte losses during sample preparation, extraction, and chromatographic injection. researchgate.net The analyte concentration is determined by measuring the ratio of the native analyte to the labeled standard, typically using mass spectrometry. researchgate.netd-nb.info SIDA has been successfully coupled with various extraction and analysis techniques, including headspace solid-phase microextraction (HS-SPME) and dynamic headspace thermal desorption, followed by GC-MS analysis, to create candidate reference methods for the simultaneous quantification of 5α-androst-16-en-3-one and other related compounds in complex matrices like adipose tissue. researchgate.netuliege.bed-nb.info

Chemical Synthesis and Analog Development of 5α Androst 16 Ene

Laboratory Synthesis Routes from Steroidal Precursors

The laboratory synthesis of 5α-androst-16-ene and its related compounds, such as the pheromonally active 5α-androst-16-en-3-one and 5α-androst-16-en-3α-ol, typically begins with more readily available steroidal precursors. These multi-step syntheses involve a series of strategic chemical transformations to introduce the characteristic C16-C17 double bond and modify functional groups at other positions of the steroid skeleton.

Common steroidal starting materials include pregnenolone (B344588), progesterone (B1679170), and dehydroepiandrosterone (B1670201). nih.gov Biosynthetic pathways in organisms like the boar have been studied extensively, providing a blueprint for laboratory approaches. For instance, boar testis homogenates can convert pregnenolone into 5α-androst-16-en-3β-ol. Similarly, progesterone can serve as a precursor for the formation of 3α- and 3β-hydroxy-5α-androst-16-enes. nih.gov

A documented synthetic route to produce 5α-androst-16-en-3-one and its corresponding 3α/3β-ol derivatives starts from 17β-hydroxy-5α-androstan-3-one. google.com The process involves the protection of the 17-hydroxyl group, typically as a methyl carbonate, followed by a series of reactions to introduce the 16-ene functionality. Industrial-scale synthesis often employs the oxidation of the 3-hydroxyl group of 5α-androst-16-en-3α-ol or its 3β-epimer to yield the corresponding 3-ketone (androstenone). Another specific example is the synthesis of (3β, 5α)-androst-16-en-3-ol 4-methylbenzenesulphonate, which starts from (3β, 5α)-androstan-3-ol-17-one. prepchem.com These routes often require selective reduction and oxidation steps to achieve the desired stereochemistry and functional groups. smolecule.com

Table 1: Steroidal Precursors in 5α-Androst-16-ene Synthesis
PrecursorKey TransformationsSynthesized Compound(s)Reference
PregnenoloneEnzymatic conversion (biosynthesis), side-chain cleavageAndrosta-5,16-dien-3β-ol, 5α-androst-16-en-3β-ol nih.gov
ProgesteroneEnzymatic conversion (biosynthesis)3α-hydroxy-5α-androst-16-ene, 3β-hydroxy-5α-androst-16-ene nih.gov
17β-hydroxy-5α-androstan-3-oneProtection of 17-OH, introduction of 16-ene5α-Androst-16-en-3-one, 5α-Androst-16-en-3α-ol google.com
5α-Androst-16-en-3α/β-olOxidation of 3-hydroxyl group5α-Androst-16-en-3-one
(3β, 5α)-androstan-3-ol-17-oneMulti-step synthesis(3β, 5α)-androst-16-en-3-ol 4-methylbenzenesulphonate prepchem.com

Design and Synthesis of Chemically Modified Analogs

The modification of the 5α-androst-16-ene scaffold has been a key strategy for developing compounds with novel biological activities or for probing structure-activity relationships. These synthetic analogs often feature alterations at the A, B, C, or D rings of the steroid nucleus, or the introduction of new functional groups.

One area of focus has been the development of neuroactive steroid antagonists. For example, 17-phenyl-5α-androst-16-en-3α-ol was synthesized to selectively antagonize the effects of certain neurosteroids. researchgate.net A key step in this synthesis was a palladium-catalyzed coupling reaction, demonstrating the use of modern synthetic methods to create these analogs. researchgate.net

Another significant direction is the synthesis of potential anticancer agents. Researchers have created series of 16β-azolyl-3β-amino-5α-androstane derivatives, modifying the D-ring to attach various moieties. researchgate.net These modifications are intended to produce tumor-targeted cytotoxic agents, with some synthesized compounds showing considerable selectivity against breast and glioma cancer cell lines. researchgate.net Similarly, other research has focused on synthesizing androst-5-ene derivatives with pyrazoline rings fused to the D-ring. researchgate.net

Furthermore, the synthesis of 19-oxygenated derivatives of related androstene steroids has been undertaken to study the metabolites of aromatase inhibitors. nih.gov These syntheses can be complex, involving key intermediates like 5α-bromo-4β-hydroxy-6β,19-epoxyandrostan-17-one to build the desired functionality. nih.gov

Table 2: Examples of Chemically Modified 5α-Androst-16-ene Analogs
Analog ClassDesign Rationale / Intended ApplicationKey Synthetic FeatureReference
17-phenyl-5α-androst-16-en-3α-olNeurosteroid antagonistPalladium-catalyzed coupling reaction researchgate.net
16β-azolyl-3β-amino-5α-androstane derivativesPotential anticancer agentsAttachment of azole moieties at C-16 researchgate.net
19-oxygenated androstene derivativesPotential metabolites of aromatase inhibitorsFormation of a 6β,19-epoxy intermediate nih.gov
Androst-5-ene-[17,16d]-pyrazolinesPotential anticancer agentsAnnulation of a pyrazoline ring to the D-ring researchgate.net

Structural Elucidation of Synthetic Intermediates and Products

The confirmation of chemical structures is a critical step in any synthetic chemistry endeavor. For 5α-androst-16-ene and its analogs, a suite of modern analytical techniques is employed to characterize both the final products and the key intermediates formed along the synthetic pathway.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and frequently used tool. It not only separates compounds in a mixture but also provides information on their molecular weight and fragmentation patterns, which helps in confirming the identity of the target steroid. nih.gov For instance, GC-MS has been essential for confirming product identity and purity in the in vitro synthesis of 5α-androst-16-en-3-one from progesterone.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is indispensable for determining the precise three-dimensional structure of the synthesized molecules. researchgate.net It provides detailed information about the chemical environment of hydrogen atoms, allowing chemists to confirm the stereochemistry and connectivity of the steroid skeleton.

Other spectroscopic methods like Fourier-transform infrared (FT-IR) spectroscopy are used to identify the presence of specific functional groups (e.g., hydroxyls, ketones) within the molecule. researchgate.net High-performance liquid chromatography (HPLC) is also utilized, particularly in process development and quality control, to detect and quantify impurities in synthetic batches. researchgate.net

Table 3: Analytical Techniques for Structural Elucidation
TechniqueApplication in 5α-Androst-16-ene SynthesisReference
Gas Chromatography-Mass Spectrometry (GC-MS)Confirms product identity and purity; analyzes metabolites. nih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyDetermines detailed molecular structure and stereochemistry. researchgate.netresearchgate.net
Fourier-Transform Infrared (FT-IR) SpectroscopyIdentifies functional groups (e.g., -OH, C=O). researchgate.net
High-Performance Liquid Chromatography (HPLC)Detects and quantifies impurities in synthetic samples. researchgate.net

Derivatization for Biochemical Probes and Labeled Compounds

To study the biological roles and pathways of 5α-androst-16-ene and its metabolites, it is often necessary to modify the molecule to create biochemical probes or labeled compounds. Derivatization involves chemically altering the steroid to introduce a specific tag or label that can be easily detected.

Isotopic labeling is a common strategy. The introduction of radioactive isotopes, such as tritium (B154650) ([³H]) or carbon-14 (B1195169) ([¹⁴C]), allows researchers to trace the metabolism and distribution of the steroid in biological systems. nih.gov For example, [¹⁴C]pregnenolone and [³H]progesterone have been used to track the biosynthetic pathways leading to 3α- and 3β-hydroxy-5α-androst-16-enes in boar tissues. nih.gov Similarly, [³H]-androstenone has been used as a radioligand in binding assays to identify and characterize potential receptor proteins in olfactory tissue. nih.gov

Derivatization is also employed to improve the analytical properties of the steroids for techniques like GC-MS. researchgate.net For example, the hydroxyl groups of androstenol (B1195071) can be converted into trimethylsilyl (B98337) (TMS) ethers, which are more volatile and provide clearer results in mass spectrometry. This approach has been used to develop methods for the determination of deuterium/hydrogen (D/H) ratios in endogenous urinary steroids. sigmaaldrich.com Furthermore, specialized derivatization reagents are developed to enhance the signal of steroids in mass spectrometry, allowing for more sensitive detection. google.com

Table 4: Derivatization of 5α-Androst-16-ene for Research Applications
Derivatization TypePurpose / ApplicationExampleReference
Radioisotopic Labeling ([³H], [¹⁴C])Tracing metabolic pathways; radioligand binding assays.[³H]-androstenone for receptor binding studies. nih.govnih.gov
Silylation (e.g., TMS ethers)Improves volatility and detection in GC-MS analysis.TMS derivatization for urinary steroid analysis. researchgate.netsigmaaldrich.com
Specialized ReagentsEnhances signal intensity for mass spectrometry.Development of reagents for improved analyte detection. google.com

Comparative Biochemical and Biological Studies of 5α Androst 16 Ene

Interspecies Variations in Biosynthetic and Metabolic Pathways

The biosynthesis of 5α-androst-16-ene derivatives originates from cholesterol and proceeds through key steroidogenic intermediates. The primary pathways show notable differences between species, particularly between pigs and humans.

In boars, the testes are the principal site of 16-androstene synthesis. nih.gov The pathway utilizes C21 steroids like pregnenolone (B344588) and progesterone (B1679170) as primary precursors. nih.gov A proposed pathway involves the conversion of these precursors to androsta-4,16-dien-3-one (B1221407), which serves as a key intermediate. nih.gov This process notably bypasses conventional androgen intermediates such as 17α-hydroxyprogesterone and dehydroepiandrosterone (B1670201). nih.gov Studies using boar testis homogenates have confirmed the conversion of pregnenolone to androsta-5,16-dien-3β-ol and 5α-androst-16-en-3β-ol. The key enzymes implicated in the porcine pathway include Cytochrome P450c17 (CYP17A1), which possesses a 16-ene-synthase activity, Cytochrome b5a (CYB5A), 3β-hydroxysteroid dehydrogenase (3β-HSD), and 5α-reductase (SRD5A). nih.govresearchgate.net Boar adrenal tissue can also produce these steroids, but in much smaller quantities than the testes. nih.gov Metabolism of androstenone in the pig liver and salivary glands leads to the formation of its alcohol epimers, 3α-androstenol and 3β-androstenol. researchgate.netmdpi.com

In humans, 5α-androst-16-ene derivatives are also produced, with biosynthesis occurring in the testes, ovaries, and adrenal glands. wikipedia.org The pathway is thought to proceed from pregnenolone, which is converted to androstadienol by the 16-ene-synthetase activity of CYP17A1. wikipedia.org Androstadienol is then converted to 5α-androst-16-en-3α-ol (androstenol) through a series of reactions involving 3β-hydroxysteroid dehydrogenase, 5α-reductase, and 3α-hydroxysteroid dehydrogenase. wikipedia.org A significant interspecies difference lies in the excretion and peripheral metabolism. In humans, 5α-androst-16-en-3-one (androstenone) is detected in axillary sweat, where its formation is linked to the metabolic action of skin microflora on steroid precursors. nih.gov Specifically, 5α-androst-16-en-3α-ol is excreted from apocrine glands as a water-soluble β-glucuronide conjugate, which is then hydrolyzed by bacterial enzymes on the skin to release the volatile, odorous steroid. nih.gov

Recent research has also identified the synthesis pathway in the mouse deer, which shows similarities to that in pigs, converting pregnenolone to 5,16-androstadien-3β-ol. nih.gov

Table 1: Key Features of 5α-Androst-16-ene Biosynthesis and Metabolism in Different Species

Feature Pigs Humans
Primary Site of Synthesis Testes nih.gov Testes, Ovaries, Adrenal Glands wikipedia.org
Key Precursors Pregnenolone, Progesterone nih.gov Pregnenolone wikipedia.org
Key Enzymes CYP17A1, CYB5A, 3β-HSD, SRD5A nih.govresearchgate.net CYP17A1, 3β-HSD, 5α-reductase, 3α-HSD wikipedia.org
Primary Metabolic Site Liver, Salivary Glands researchgate.netmdpi.com Liver, Skin (Axilla) nih.gov
Key Metabolites 3α-androstenol, 3β-androstenol researchgate.net 5α-androst-16-en-3α-ol β-D-glucuronide nih.gov
Excretion/Release Saliva (as pheromone) ebi.ac.uk Axillary sweat (odor precursor) nih.gov

Comparative Analysis of Biological Activities Across Mammalian Species

The biological activities of 5α-androst-16-ene and its derivatives vary significantly among mammals, ranging from potent, well-defined pheromonal effects to more subtle neurosteroid actions.

In pigs, the role of these compounds is best understood. 5α-androst-16-en-3-one (androstenone) is a well-established pheromone released in the saliva of boars. nih.govebi.ac.uk When inhaled by a sow in estrus, it triggers a characteristic lordosis response, indicating readiness for mating. ebi.ac.ukttu.edu Its metabolite, 5α-androst-16-en-3α-ol (androstenol), which has a musk-like odor, elicits similar biological effects in sows. nih.gov These compounds are critical for porcine reproductive behavior and are used commercially to facilitate artificial insemination. ebi.ac.uk

In humans, the function of 16-androstenes is less definitive and more complex. They are considered putative pheromones that may influence social and sexual behaviors through olfactory pathways. Research suggests that androstenol (B1195071) can affect mood and decrease the pulse frequency of luteinizing hormone (LH) during the follicular phase of the menstrual cycle, potentially playing a role in menstrual synchrony. wikipedia.orgoup.com However, human perception of androstenone's odor is highly variable, with a significant portion of the population being anosmic (unable to smell it). Despite this, the compound may still induce subconscious neurophysiological responses.

Interestingly, the effects of these porcine pheromones are not strictly species-specific. Androstenone has been observed to have a calming effect on other mammals, such as excited dogs and "head shy" horses, reducing agitation and excitability. ttu.edu

Table 2: Comparative Biological Activities of 5α-Androst-16-ene Derivatives

Species Compound(s) Primary Biological Activity Observed Effects
Pigs Androstenone, Androstenol Pheromone nih.govebi.ac.uk Induces mating stance (lordosis) in estrous sows. ebi.ac.ukttu.edu
Humans Androstenol, Androstenone Putative Pheromone, Neurosteroid wikipedia.org Affects mood, may influence menstrual cycle via LH secretion. wikipedia.orgoup.com
Dogs Androstenone Allomone (calming agent) ttu.edu Stops excited barking and jumping, reduces general excitability. ttu.edu
Horses Androstenone Allomone (calming agent) ttu.edu Calming effect. ttu.edu
Mice Androstenol Neurosteroid researchgate.net Anxiolytic-like, antidepressant-like, and anticonvulsant effects. researchgate.net

Structure-Activity Relationships of 5α-Androst-16-ene and its Stereoisomers

The biological activity of 16-androstene steroids is highly dependent on their specific three-dimensional structure. Minor changes, such as the orientation of a hydroxyl group or modifications to the steroid nucleus, can dramatically alter their physiological effects.

A critical determinant of biological activity is the stereochemistry at the C-3 position of the steroid's A-ring. The two epimers, 5α-androst-16-en-3α-ol (α-androstenol) and 5α-androst-16-en-3β-ol (β-androstenol), exhibit markedly different neurosteroid activities.

α-Androstenol is structurally similar to endogenous neurosteroids that are positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. researchgate.net Studies have shown that α-androstenol potently enhances the action of GABA, leading to significant physiological effects. wikipedia.orgresearchgate.net In animal models, it produces anxiolytic-like, antidepressant-like, and anticonvulsant effects. wikipedia.orgresearchgate.net This GABA-modulatory activity is proposed to be the mechanism underlying its pheromonal and neurosteroid actions. wikipedia.org

In stark contrast, its epimer, β-androstenol, is largely inactive at the GABA-A receptor. researchgate.netwikipedia.org Even at high concentrations, the 3β-epimer fails to potentiate GABA-A receptor currents or provide seizure protection, demonstrating a strict structural requirement for the 3α-hydroxyl configuration for this neurosteroid activity. researchgate.netwikipedia.org While 3β-androstenol is also a naturally occurring pheromone in pigs and humans, its distinct biological roles are not mediated by the GABA-A receptor pathway. wikipedia.org

Table 3: Comparison of Biological Activities of 3α- and 3β-Epimers of 5α-Androst-16-ene

Feature 5α-Androst-16-en-3α-ol (α-androstenol) 5α-Androst-16-en-3β-ol (β-androstenol)
GABA-A Receptor Modulation Potent positive allosteric modulator wikipedia.orgresearchgate.net Inactive, does not potentiate receptor researchgate.netwikipedia.org
Anticonvulsant Activity Yes researchgate.net No wikipedia.org
Anxiolytic-like Activity Yes researchgate.net Not reported
Antidepressant-like Activity Yes researchgate.net Not reported
Pheromonal Role Yes (pigs, humans) wikipedia.org Yes (pigs, humans) wikipedia.org

Modifying the core structure of 5α-androst-16-ene and its related compounds has been a strategy for developing new therapeutic agents and understanding structure-activity relationships.

Studies on synthetic derivatives have revealed several key structural requirements for specific biological activities. For instance, in the development of antiandrogens based on the 5α-androstane skeleton, the presence of a 3α-hydroxyl group was found to be crucial for antiproliferative activity in androgen-sensitive cancer cells. nih.gov Replacing this hydroxyl with a ketone group, while increasing androgen receptor binding, paradoxically decreased the desired antiproliferative effect. nih.gov Furthermore, the length of an alkyl side-chain introduced at the C-16α position was found to be optimal at three methylenes for antiandrogen activity. nih.gov

In the context of aromatase inhibitors, modifications to the D-ring of androstane (B1237026) derivatives have shown that a C-17 carbonyl group is essential for maximal inhibitory activity. uc.pt The introduction of bulky substituents at the C-17 position was found to be detrimental to this activity. uc.pt Similarly, modifications at the C-17 position of androstane derivatives, such as introducing different heterocyclic rings, have been shown to significantly impact their ability to degrade the androgen receptor, a key target in prostate cancer treatment. nih.gov These findings underscore that the biological function of these steroids is highly sensitive to fine-tuning of their molecular architecture.

Future Directions in 5α Androst 16 Ene Academic Research

Elucidation of Remaining Unidentified Biosynthetic and Metabolic Intermediates

The biosynthesis of 5α-androst-16-ene is known to originate from pregnenolone (B344588), but the precise sequence and all intermediate molecules are not yet fully characterized. nih.govresearchgate.net In boar testis, pregnenolone is converted to 5,16-androstadien-3β-ol, a key precursor. researchgate.net This is then thought to be metabolized to androsta-4,16-dien-3-one (B1221407), which can serve as an intermediate. nih.gov However, some studies suggest that the pathway may not involve certain commonly assumed intermediates like 17α-hydroxyprogesterone, testosterone (B1683101), or dehydroepiandrosterone (B1670201). nih.gov

Future research will likely focus on identifying and characterizing the complete cascade of enzymes and intermediate steroids involved in the transformation of pregnenolone to 5α-androst-16-ene and its subsequent metabolic products. For instance, while it is known that 5α-androst-16-en-3-one is metabolized to 3α-hydroxy-5α-androst-16-ene and 3β-hydroxy-5α-androst-16-ene, the specific enzymes and any further metabolites remain an area for investigation. nih.gov Studies using advanced techniques like RNA sequencing in tissues with high androstenone levels, such as boar testis and liver, are beginning to identify novel candidate genes that may be involved in these metabolic processes. plos.org The role of microbial metabolism, particularly in human axillary secretions, in the biotransformation of 16-androstenes is another complex area requiring further exploration to understand the production of odorous volatiles. free.fr

Advancements in Analytical Characterization of Low Concentration Analytes

Detecting and quantifying 5α-androst-16-ene and its metabolites, which are often present in very low concentrations in biological samples, presents a significant analytical challenge. nih.gov While radioimmunoassays (RIAs) have been traditionally used, particularly for porcine adipose tissue, they can be susceptible to interference. researchgate.net Gas chromatography-mass spectrometry (GC-MS) offers greater specificity and is crucial for metabolic studies. nih.gov

The future of analytical methodology lies in the development of even more sensitive and selective techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is emerging as the gold standard for androgen analysis due to its high selectivity, especially at low concentrations. nih.govresearchgate.net However, challenges remain, such as the inefficient ionization of certain androgens and isobaric interference. nih.gov To overcome these limitations, future research will likely focus on:

Derivatization techniques: Chemical derivatization, for instance using reagents like 2-hydrazino-1-methylpyridine (HMP), can enhance the ionization efficiency and sensitivity of detection by LC-MS/MS. nih.gov

Advanced extraction methods: The use of micro-scale solid-phase extraction (SPE) can facilitate high-throughput analysis with high recovery rates and minimal matrix effects. lcms.cz

High-resolution mass spectrometry: Techniques like ultra-high-performance liquid chromatography coupled with high-resolution Orbitrap mass spectrometry (UHPLC-HR-Orbitrap-MS) are being developed for the simultaneous determination of multiple steroids. thegoodscentscompany.com

Novel sensor technologies: The development of "e-noses" and biosensors based on olfactory receptors could provide real-time, highly sensitive detection of volatile compounds like 5α-androst-16-ene. mdpi.compeercommunityjournal.org

Exploration of Interplay between 5α-Androst-16-ene and Other Biological Systems

The influence of 5α-androst-16-ene extends beyond its direct pheromonal or neurosteroidal effects. There is growing interest in understanding its interplay with other biological systems. For example, studies have investigated its relationship with the endocrine system, noting correlations with testosterone levels. thegoodscentscompany.com In pigs, androstenone levels are linked to sexual maturation. ebi.ac.uk

Future research will likely explore these interactions in greater depth. For instance, the effect of 5α-androst-16-ene on the expression of genes involved in the metabolism of other compounds, such as the repression of cytochrome P450IIE1 (CYP2E1) by androstenone, warrants further investigation. ebi.ac.uk Additionally, the potential for this steroid to influence the immune system or other physiological processes remains a largely unexplored area. The discovery of 5α-androst-16-en-3-one in human amniotic fluid and milk suggests a possible role in perinatal chemosensory continuity, which could influence neonatal responses and development. oup.com

Development of New Synthetic Strategies for Research Tools

The availability of pure 5α-androst-16-ene and its analogues is crucial for conducting detailed biological research. While biosynthetic methods using tissue homogenates have been established, chemical synthesis provides a more controlled and scalable source of these compounds. google.com

Future efforts in synthetic chemistry will likely focus on developing more efficient and versatile synthetic routes to produce not only the natural compounds but also a variety of structural analogues. tandfonline.com This will enable a more systematic investigation of structure-activity relationships, helping to pinpoint the specific molecular features responsible for binding to olfactory and neurosteroid receptors. For instance, the synthesis of multiply hydroxylated 16,17-ene-sterols could provide valuable tools for probing receptor interactions. researchgate.net The development of labelled compounds, such as those incorporating radioactive or stable isotopes, will also be essential for metabolic and receptor binding studies. nih.gov

Q & A

Q. How can researchers differentiate between endogenous and exogenous sources of 5α-Androst-16-ene in epidemiological studies?

  • Methodological Answer : Leverage isotopic labeling (e.g., ¹³C-tracers) or enantiomeric ratio analysis. Compare concentrations in unexposed control cohorts and apply machine learning classifiers (e.g., random forests) to identify exposure biomarkers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.